molecular formula C15H12O4 B6401112 3-(4-Carboxyphenyl)-2-methylbenzoic acid CAS No. 1261963-56-7

3-(4-Carboxyphenyl)-2-methylbenzoic acid

Cat. No.: B6401112
CAS No.: 1261963-56-7
M. Wt: 256.25 g/mol
InChI Key: HDCSWMYIUIEBGP-UHFFFAOYSA-N
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Description

3-(4-Carboxyphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a carboxyphenyl group attached to a methylbenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Carboxyphenyl)-2-methylbenzoic acid typically involves the reaction of 4-carboxybenzaldehyde with 2-methylbenzoic acid under specific conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride derivative of 4-carboxybenzaldehyde reacts with 2-methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The carboxylic acid group in this compound can undergo oxidation reactions to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

3-(4-Carboxyphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and DNA.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including metal-organic frameworks (MOFs) and other porous materials for gas storage and separation technologies.

Mechanism of Action

The mechanism of action of 3-(4-Carboxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or DNA, affecting their function and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or modulation of gene expression.

Comparison with Similar Compounds

    3-(4-Carboxyphenyl)propionic acid: Similar structure but with a propionic acid group instead of a methylbenzoic acid core.

    4-(2-Carboxyethyl)benzoic acid: Another similar compound with a carboxyethyl group.

Uniqueness: 3-(4-Carboxyphenyl)-2-methylbenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its combination of a carboxyphenyl group with a methylbenzoic acid core allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

3-(4-carboxyphenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-12(3-2-4-13(9)15(18)19)10-5-7-11(8-6-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCSWMYIUIEBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689912
Record name 2-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-56-7
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261963-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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